N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine
Description
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine is a tertiary amine featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a benzyl group attached to the nitrogen atom via a butan-1-amine chain. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, making it a key pharmacophore in medicinal chemistry . This compound is of interest due to its structural versatility, which allows for interactions with enzymes, receptors, or microbial targets, as seen in analogs .
Properties
Molecular Formula |
C20H23N3O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C20H23N3O/c1-2-3-14-23(15-17-10-6-4-7-11-17)16-19-21-22-20(24-19)18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3 |
InChI Key |
ZICDLTAYKKWGSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine typically involves the cyclization of N,N’-diacylhydrazines to form the 1,3,4-oxadiazole ring. This can be achieved through microwave-assisted cyclodehydration, which is a rapid and efficient method . The reaction conditions often involve the use of bromomethylphenyl or bromoalkyl groups as starting materials, followed by substitution reactions to introduce the benzyl and butan-1-amine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzyl and butan-1-amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine has several scientific research applications:
Materials Science: The oxadiazole ring imparts unique electronic properties, making the compound useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The following table compares key structural features, molecular properties, and biological activities of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine with its analogs:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Biological Activities | Key Differences |
|---|---|---|---|---|---|
| Target Compound | 1,3,4-oxadiazole | 5-phenyl, N-benzyl, butan-1-amine | ~325.4 (estimated) | Antimicrobial, enzyme inhibition* | Balanced lipophilicity, aromaticity |
| 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine | 1,2,4-oxadiazole | 3-phenyl, butan-1-amine | ~233.3 | Antimicrobial | Different oxadiazole isomer |
| (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine HCl | 1,3,4-oxadiazole | 5-phenyl, branched butan-1-amine (S-configuration) | 267.75 | Neuroactivity (TAAR1 agonism*) | Stereochemistry, lack of benzyl |
| 4-Amino-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzene-1-sulfonamide | 1,3,4-oxadiazole | 5-phenyl, sulfonamide | ~345.4 | Antibacterial (protease inhibition) | Sulfonamide enhances H-bonding |
| N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine | 1,3,4-oxadiazole + benzothiazole | 5-phenyl, 4-fluoro-benzothiazole | ~354.4 | Broad-spectrum activity* | Benzothiazole increases lipophilicity |
*Biological activities inferred from analogous compounds in cited studies.
Key Comparative Insights
Substituent Effects
- Aromatic Groups : The benzyl and phenyl groups in the target compound enhance π-π stacking interactions with aromatic residues in biological targets, a feature absent in simpler analogs like 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine .
- Oxadiazole Isomerism : The 1,3,4-oxadiazole core (target compound) is more electron-deficient than 1,2,4-oxadiazole, influencing reactivity and metabolic stability .
Stereochemical and Conformational Differences
- The (S)-configured butan-1-amine in ’s compound demonstrates enantioselective receptor binding, suggesting that stereochemistry could refine therapeutic selectivity . In contrast, the target compound’s lack of chiral centers may simplify synthesis but reduce specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
